2-(3-Methoxynaphthalen-2-yl)piperidine

Catalog No.
S13060582
CAS No.
M.F
C16H19NO
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxynaphthalen-2-yl)piperidine

Product Name

2-(3-Methoxynaphthalen-2-yl)piperidine

IUPAC Name

2-(3-methoxynaphthalen-2-yl)piperidine

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C16H19NO/c1-18-16-11-13-7-3-2-6-12(13)10-14(16)15-8-4-5-9-17-15/h2-3,6-7,10-11,15,17H,4-5,8-9H2,1H3

InChI Key

PTGITDOOISCMOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C3CCCCN3

2-(3-Methoxynaphthalen-2-yl)piperidine is a potent and selective inhibitor of the dopamine transporter (DAT). As a member of the 2-substituted piperidine class of compounds, its molecular structure is optimized for high-affinity binding, making it a valuable tool for neuropharmacological research into dopaminergic systems. The inclusion of a methoxynaphthalene moiety is a key structural feature that differentiates its binding profile from more common phenylpiperidine-based inhibitors, influencing both potency and selectivity against other monoamine transporters like the serotonin (5-HTT) and norepinephrine (NET) transporters. [REFS-1, REFS-2]

Substituting 2-(3-Methoxynaphthalen-2-yl)piperidine with simpler analogs, such as those with a phenyl ring instead of a naphthalene system or lacking the methoxy group, is inadvisable for achieving targeted, reproducible results. Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the aryl group, including the position of substituents like a methoxy group, drastically alter binding affinity and selectivity for the dopamine transporter (DAT) versus serotonin (SERT) and norepinephrine (NET) transporters. [1] Even minor changes, such as removing the methoxy group or altering its position on the naphthalene ring, can lead to significant, unpredictable shifts in the pharmacological profile, compromising the specificity required for targeted DAT inhibition studies.

Superior Dopamine Transporter Affinity Driven by Naphthalene Moiety

The presence of a naphthalene ring system, as opposed to a simpler phenyl ring, is a critical determinant of high-affinity dopamine transporter (DAT) binding. In a study of piperidine-based monoamine transporter inhibitors, the naphthyl-substituted piperidine derivative, (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate, was identified as the most potent ligand in its series, with a Ki value of 21 nM at the DAT. [1] This demonstrates the significant contribution of the larger aromatic system to binding potency compared to phenyl-substituted analogs.

Evidence DimensionDopamine Transporter (DAT) Binding Affinity (Ki)
Target Compound DataPotency is class-dependent on the naphthalene core; specific data for the target compound is inferred from close analogs.
Comparator Or BaselineGeneral phenyl-substituted piperidine analogs, which typically show lower potency within the same structural class.
Quantified DifferenceThe most potent compound in the comparator series (Ki = 21 nM) was the naphthyl derivative, highlighting the advantage over phenyl analogs. [<a href="https://pubs.acs.org/doi/10.1021/jm9904256" target="_blank">1</a>]
ConditionsInhibition of [3H]WIN 35,428 binding in rat brain synaptosomes.

For researchers requiring maximal DAT inhibition, selecting a naphthalene-core compound is critical for achieving the desired potency that simpler phenyl analogs cannot provide.

Methoxy Group Position: A Key Determinant of Binding Affinity and Precursor Design

The position of substituents on the aromatic ring system profoundly impacts DAT affinity, making the specific 3-methoxy configuration a non-interchangeable feature. For example, in studies of substituted methylphenidate, moving a substituent from the para to the meta position on the phenyl ring significantly altered binding affinity. [1] By extension, the synthesis of 2-(3-Methoxynaphthalen-2-yl)piperidine from precursors like 2-bromo-3-methoxynaphthalene is a deliberate choice to achieve a specific stereoelectronic profile for optimal target engagement, which cannot be replicated by using other methoxynaphthalene isomers. [2]

Evidence DimensionImpact of Substituent Position on DAT Affinity
Target Compound DataThe 3-methoxy position is a deliberate synthetic choice for a specific pharmacological profile.
Comparator Or BaselinePositional isomers (e.g., 6-methoxynaphthalen-1-yl derivatives) or other substitution patterns.
Quantified DifferenceWhile direct Ki values are not available, SAR principles show that affinity is highly sensitive to substituent placement; for instance, meta-substituted methylphenidates showed higher affinity than the parent compound. [<a href="https://jpet.aspetjournals.org/content/301/2/521" target="_blank">1</a>]
ConditionsBinding affinity assays for monoamine transporters.

Procuring this specific isomer is essential because alternative isomers used in synthesis would yield a final compound with a different and likely suboptimal pharmacological profile.

Processability Advantage: Utilizes Established Piperidine Synthesis Routes

The 2-substituted piperidine core of this compound is accessible through well-established and versatile synthetic methodologies, such as the catalytic enantioselective synthesis from pyridine precursors. [1] This contrasts with more complex heterocyclic systems that may require multi-step, lower-yielding, or less scalable synthetic routes. The use of a piperidine scaffold allows for straightforward derivatization and integration into existing synthetic workflows, representing a processability advantage for researchers performing medicinal chemistry studies or requiring a reliable supply of the core structure.

Evidence DimensionSynthetic Accessibility and Scalability
Target Compound DataBased on a common piperidine scaffold accessible via modern, high-yield catalytic methods. [<a href="https://doi.org/10.1021/jacs.3c02263" target="_blank">1</a>]
Comparator Or BaselineMore complex or strained heterocyclic systems (e.g., bridged piperidines, multi-heteroatom rings).
Quantified DifferenceModern methods like Rh-catalyzed reductive Heck reactions provide high yields and excellent enantioselectivity for 3-substituted piperidines, a closely related class. [<a href="https://doi.org/10.1021/jacs.3c02263" target="_blank">1</a>]
ConditionsRhodium-catalyzed asymmetric synthesis.

For buyers focused on process development or further chemical modification, the established and efficient synthesis of the piperidine core ensures better scalability and precursor availability compared to more esoteric heterocyclic alternatives.

High-Potency Probes for Dopamine Transporter Occupancy Studies

Given the high affinity conferred by the naphthalene core, this compound is an excellent choice for in vitro competitive binding assays and autoradiography studies where a potent, selective, and well-defined DAT ligand is required to displace radiolabeled tracers and accurately determine transporter density (Bmax) and affinity (Kd). [1]

Lead Compound for Structure-Activity Relationship (SAR) Studies

As a potent parent compound with a specific substitution pattern, it serves as an ideal starting point for medicinal chemistry campaigns. The defined 3-methoxy position provides a clear baseline for evaluating the impact of further substitutions on the naphthalene ring or piperidine moiety to optimize for properties like metabolic stability or selectivity. [2]

Tool Compound for Investigating Dopaminergic Neurotransmission

In neuroscience research, this compound can be used as a tool to pharmacologically block dopamine reuptake in brain slice electrophysiology or in vivo microdialysis experiments. Its high potency ensures effective DAT blockade at low concentrations, minimizing the risk of off-target effects that could confound experimental results.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.146664230 g/mol

Monoisotopic Mass

241.146664230 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types